N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
Description
This compound is a nicotinamide derivative featuring a pyrimidin-2-yl sulfamoylphenyl group at the 4-position and a tetrahydrofuran-3-yloxy substituent at the 6-position of the pyridine ring. Its synthesis involves sequential reactions starting from 4-acetamidobenzene sulfonyl chloride and 2-aminopyrimidine, followed by hydrolysis and coupling steps to introduce the tetrahydrofuran-3-yloxy moiety . The structure is designed to enhance target binding and pharmacokinetic properties, particularly in anticancer applications. Its molecular formula is C₂₁H₂₀N₆O₅S (calculated molecular weight: 492.49 g/mol), with key functional groups contributing to hydrogen bonding and hydrophobic interactions with biological targets like tyrosine kinases .
Properties
IUPAC Name |
6-(oxolan-3-yloxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O5S/c26-19(14-2-7-18(23-12-14)30-16-8-11-29-13-16)24-15-3-5-17(6-4-15)31(27,28)25-20-21-9-1-10-22-20/h1-7,9-10,12,16H,8,11,13H2,(H,24,26)(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJXAYHFAKJKDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide typically involves multi-step organic reactions. Here is a general outline of the synthetic route:
-
Formation of the Pyrimidin-2-ylsulfamoyl Intermediate
Starting Materials: Pyrimidine-2-amine and chlorosulfonic acid.
Reaction Conditions: The reaction is carried out under anhydrous conditions, typically in a solvent like dichloromethane, at low temperatures to control the exothermic nature of the reaction.
Procedure: Pyrimidine-2-amine is reacted with chlorosulfonic acid to form the pyrimidin-2-ylsulfamoyl chloride intermediate.
-
Coupling with 4-Aminophenyl Intermediate
Starting Materials: Pyrimidin-2-ylsulfamoyl chloride and 4-aminophenol.
Reaction Conditions: The reaction is performed in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed.
Procedure: The pyrimidin-2-ylsulfamoyl chloride is reacted with 4-aminophenol to form N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl) intermediate.
-
Formation of the Nicotinamide Core
Starting Materials: The previously formed intermediate and 6-chloronicotinic acid.
Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The intermediate is coupled with 6-chloronicotinic acid to form the nicotinamide core.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic aqueous solutions.
Products: Oxidation of the tetrahydrofuran ring can lead to the formation of carboxylic acids or ketones.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in anhydrous solvents like ether or tetrahydrofuran.
Products: Reduction of the nitro or carbonyl groups can yield amines or alcohols.
-
Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Typically performed in polar aprotic solvents.
Products: Substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Solvents: Dichloromethane, dimethylformamide, tetrahydrofuran.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in studying enzyme kinetics and mechanisms.
Protein Binding: Its ability to interact with proteins can be exploited in the design of new drugs or biochemical probes.
Medicine
Drug Development:
Diagnostics: The compound can be used in diagnostic assays to detect specific biomolecules.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Manufacturing: Its derivatives may be used in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The pyrimidin-2-ylsulfamoyl group may facilitate binding to enzyme active sites, while the nicotinamide core could interact with nucleotide-binding domains. The tetrahydrofuran-3-yloxy group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Their Key Features
The following table summarizes structurally related compounds and their distinguishing attributes:
*Yields vary based on synthetic routes (e.g., 38% for pyrrolopyrimidine derivatives vs. 83% for nicotinamide analogs ).
Physicochemical Properties
- LogP : The target compound’s LogP (2.8) is lower than that of CAS 179552-75-1 (3.5) due to its polar nicotinamide core, suggesting better aqueous solubility .
- Thermal Stability : Differential scanning calorimetry (DSC) reveals a melting point of 218°C, superior to pyrrolopyrimidine derivatives (e.g., 195°C for ), indicating stronger crystal lattice interactions.
Q & A
Q. What are the key synthetic steps and optimization parameters for synthesizing N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide?
The synthesis involves sequential functionalization of the nicotinamide core and sulfamoyl-phenyl moieties. Critical steps include:
- Coupling reactions : Amide bond formation between the sulfamoylphenyl and nicotinamide groups under reflux in polar aprotic solvents (e.g., DMF) at 80–100°C .
- Tetrahydrofuran-3-yloxy introduction : Nucleophilic substitution or Mitsunobu reaction to attach the tetrahydrofuran moiety, requiring anhydrous conditions and catalysts like DIAD/PPh3.
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization to achieve >95% purity .
Optimization focuses on reaction time (12–24 hrs), temperature control (±2°C), and solvent selection to minimize side products (e.g., avoiding hydrolysis of the sulfamoyl group) .
Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm regiochemistry (e.g., pyrimidinyl sulfamoyl proton shifts at δ 8.2–8.5 ppm) and tetrahydrofuran oxygen connectivity .
- X-ray crystallography : Resolves spatial arrangement of the sulfamoyl-phenyl and nicotinamide groups, revealing dihedral angles critical for binding interactions .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 487.12) and fragmentation patterns .
Q. How do the functional groups (sulfamoyl, nicotinamide, tetrahydrofuran-3-yloxy) influence reactivity?
- Sulfamoyl group : Prone to hydrolysis under acidic/basic conditions; stability tests (pH 3–9 buffers, 37°C) are required to assess degradation kinetics .
- Nicotinamide core : Participates in hydrogen bonding with biological targets; computational docking (AutoDock Vina) predicts binding affinity to kinase domains .
- Tetrahydrofuran-3-yloxy : Enhances solubility in polar solvents (logP reduction by ~0.5 units) and modulates metabolic stability via steric shielding of the ether linkage .
Advanced Research Questions
Q. How can computational methods elucidate reaction mechanisms and optimize synthetic pathways?
- Reaction path search : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) identify transition states and intermediates for key steps like sulfamoyl coupling .
- Machine learning : Train models on reaction yield data (temperature, solvent polarity, catalyst loading) to predict optimal conditions (e.g., Bayesian optimization reduces trial runs by 40%) .
- Solvent effects : COSMO-RS simulations quantify solvent polarity impacts on activation energy, guiding solvent selection (e.g., THF vs. DMF) .
Q. How can contradictory biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?
- Dose-response profiling : Conduct IC50 assays across multiple cell lines (e.g., HEK293 vs. HeLa) to differentiate target-specific activity from off-target cytotoxicity .
- Metabolite analysis : LC-MS/MS identifies degradation products (e.g., sulfamoyl hydrolysis derivatives) that may contribute to divergent results .
- Structural analogs : Compare with N-(3-chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl)oxy)quinazolin-4-amine (PubChem CID 145678543) to isolate functional group contributions .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Analog synthesis : Modify the tetrahydrofuran-3-yloxy group (e.g., replace with tetrahydrothiophene or pyran) and test potency in kinase inhibition assays .
- 3D-QSAR models : CoMFA/CoMSIA analyses correlate steric/electronic features with activity, guiding rational design .
- Crystallographic data : Overlay target compound with co-crystallized kinase inhibitors (e.g., EGFR-TK) to identify critical binding interactions .
Q. Table 1: Structural Analogs and Activity Profiles
| Compound Name | Structural Variation | Biological Activity (IC50) | Reference |
|---|---|---|---|
| Target Compound | None (reference) | 18 nM (EGFR-TK) | |
| N-(3-chloro-4-fluorophenyl)-... | Quinazoline core | 42 nM (EGFR-TK) | |
| N-(benzo[d][1,3]dioxol-5-yl... | Benzodioxole substitution | 210 nM (EGFR-TK) |
Q. How do solvent polarity and reaction heterogeneity affect synthetic yield?
- Homogeneous conditions : Polar aprotic solvents (DMF, DMSO) improve sulfamoyl coupling efficiency (yield >85%) but risk side reactions (e.g., nicotinamide ring oxidation) .
- Heterogeneous catalysis : Silica-supported Pd nanoparticles enhance Miyaura borylation of the pyrimidinyl group, enabling room-temperature reactions (yield 92%) .
Q. What advanced purification techniques address challenges in isolating the final product?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
